Isopropyl 6-isopropoxynicotinate

Description

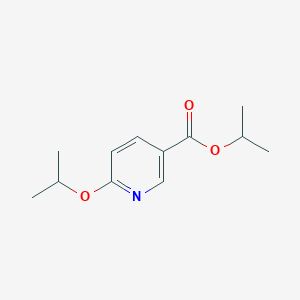

While specific data on Isopropyl 6-isopropoxynicotinate is unavailable in the provided evidence, its structure can be inferred as a nicotinic acid derivative esterified with isopropyl alcohol and bearing an additional isopropoxy group at the 6-position of the pyridine ring. Such modifications likely influence its reactivity, solubility, and biological activity compared to simpler esters like Isopropyl nicotinate (CAS 553-60-6) .

Properties

CAS No. |

223127-06-8 |

|---|---|

Molecular Formula |

C12H17NO3 |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

propan-2-yl 6-propan-2-yloxypyridine-3-carboxylate |

InChI |

InChI=1S/C12H17NO3/c1-8(2)15-11-6-5-10(7-13-11)12(14)16-9(3)4/h5-9H,1-4H3 |

InChI Key |

SFMYIVXQJOJZOV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=NC=C(C=C1)C(=O)OC(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Physicochemical Properties

The table below compares key parameters of three related compounds:

Key Observations:

- Isopropyl nicotinate has the highest molar mass due to its aromatic pyridine ring.

- Isopropyl nitrite is the lightest and contains a reactive nitroso group, making it highly volatile and unstable compared to the others.

- Isopropyl acetate lacks aromaticity but is widely used as a solvent due to its moderate polarity and compatibility with organic matrices.

2.2 Chemical Reactivity and Stability

- Isopropyl nicotinate: Stable under standard conditions but may hydrolyze in acidic or alkaline environments. No incompatibilities are noted in the evidence, though esters generally react with strong acids/bases .

- Isopropyl nitrite : Highly reactive due to the nitrite group; decomposes upon exposure to light, heat, or oxidizing agents .

- Isopropyl acetate : Incompatible with oxidizing agents (e.g., peroxides), strong acids, and bases, which can induce decomposition or combustion .

Limitations and Inferences for Isopropyl 6-Isopropoxynicotinate

While direct data is unavailable, the following inferences can be made based on structural analogs:

- Enhanced Steric Hindrance : The additional isopropoxy group may reduce hydrolysis rates compared to simpler esters.

- Safety Profile : Likely less volatile than Isopropyl nitrite but may share irritant properties with Isopropyl nicotinate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.